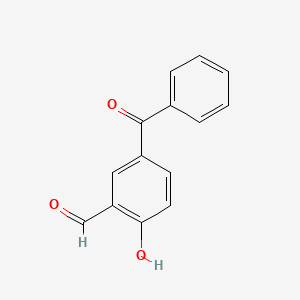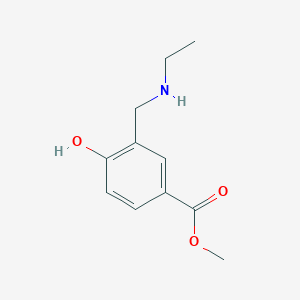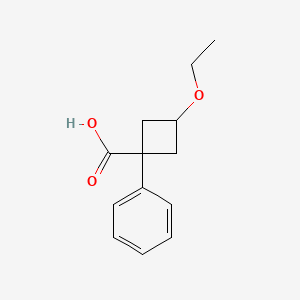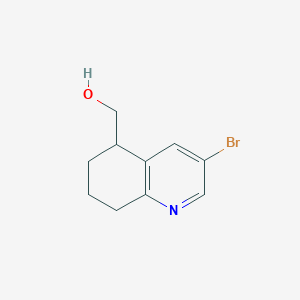
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is a chemical compound with the molecular formula C10H12BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol typically involves the bromination of tetrahydroquinoline derivatives followed by a reduction process. One common method includes the bromination of 5,6,7,8-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting bromo derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: The major products are quinolinone derivatives.
Reduction: The major product is 5,6,7,8-tetrahydroquinolin-5-ylmethanol.
Substitution: The major products are substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5,6,7,8-tetrahydroquinolin-8-yl)methanol
- 3-bromo-5,6,7,8-tetrahydroquinolin-5-one
- 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol
Uniqueness
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
(3-bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-5,7,13H,1-3,6H2 |
InChI-Schlüssel |
IQDSKDSSZSVHKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


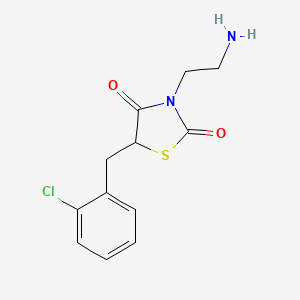
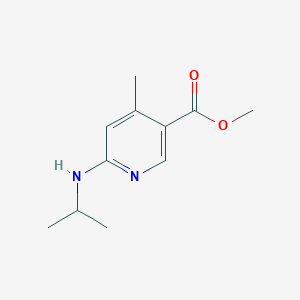
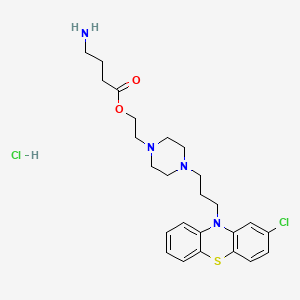
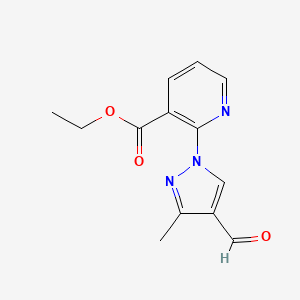
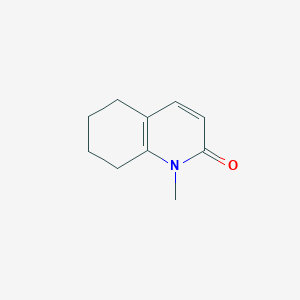
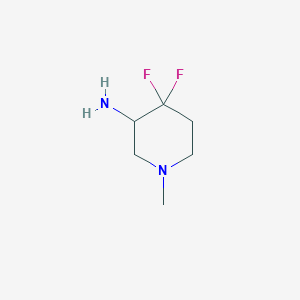



![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
